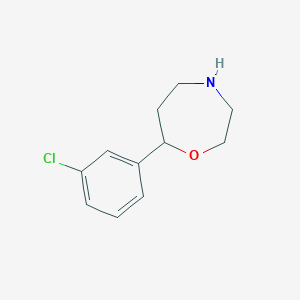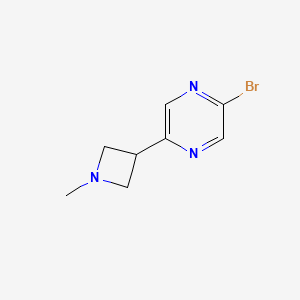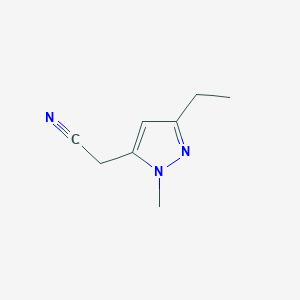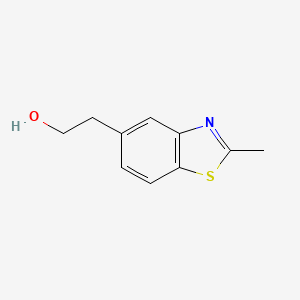
2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1,3-benzothiazol-5-yl)ethan-1-ol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by a benzothiazole ring substituted with a methyl group at the 2-position and an ethan-1-ol group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-benzothiazol-5-yl)ethan-1-ol can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenols with aldehydes or ketones. For instance, the reaction of 2-aminothiophenol with an appropriate aldehyde in the presence of an acid catalyst can yield the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. For example, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can be employed .
化学反応の分析
Types of Reactions
2-(2-Methyl-1,3-benzothiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
2-(2-Methyl-1,3-benzothiazol-5-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-methyl-1,3-benzothiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: Similar in structure but lacks the ethan-1-ol group.
2-Amino-6-methylbenzothiazole: Contains an amino group instead of the ethan-1-ol group.
2-Methyl-1,3-benzothiazol-5-ol: Contains a hydroxyl group instead of the ethan-1-ol group.
Uniqueness
2-(2-Methyl-1,3-benzothiazol-5-yl)ethan-1-ol is unique due to the presence of both a methyl group and an ethan-1-ol group on the benzothiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other benzothiazole derivatives.
特性
分子式 |
C10H11NOS |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
2-(2-methyl-1,3-benzothiazol-5-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c1-7-11-9-6-8(4-5-12)2-3-10(9)13-7/h2-3,6,12H,4-5H2,1H3 |
InChIキー |
LMONEXCPVOBHAU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C=CC(=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


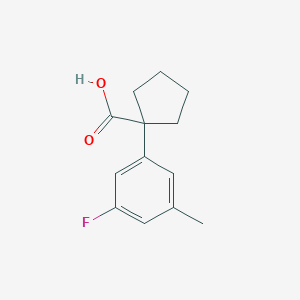

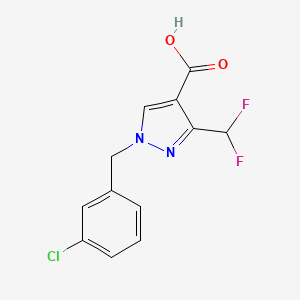
![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)

![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)


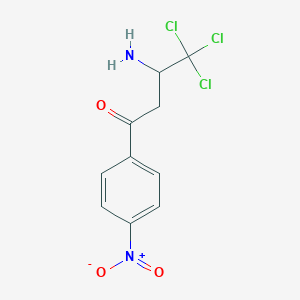
![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)
